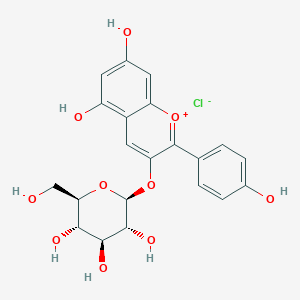
Pipercide
Overview
Description
Pipercide is an insecticidal compound isolated from Piper nigrum L . It is one of the piperamides, which are secondary plant compounds that function as chemical defenses for many species in the genus Piper .
Synthesis Analysis
Pipercide is synthesized from Piper nigrum, and related compounds have been studied for their concise and efficient synthesis . For instance, piperidine-4-carboxylic acid was esterified with methanol and ethanol in the presence of thionyl chloride to yield esters, and the subsequent coupling with piperic acid resulted in the formation of amide derivatives .Molecular Structure Analysis
The molecular formula of Pipercide is C22H29NO3 . The structure of Pipercide includes a piperidine ring, which is a common feature in many Piper compounds .Chemical Reactions Analysis
While specific chemical reactions involving Pipercide are not detailed in the search results, Piper compounds are known for their diverse chemical reactivity. For example, piperine, a related compound, was found to undergo demethylation and oxidation reactions on the methylenedioxy group in its amide molecular structure .Scientific Research Applications
Insecticidal and Repellent Properties : Pipercide has shown efficacy in controlling insect defoliators of forest and ornamental trees. An extract from Piper nigrum was effective against various pest insects, indicating its potential as a natural insecticide. It also exhibited repellent effects, suggesting use in pest management (Scott et al., 2007). Additionally, isobutylamide alkaloids from Piper nigrum, including pipercide, demonstrated significant larvicidal activity against mosquito species, highlighting their potential as mosquito control agents (Park et al., 2002).
Fungicidal Activity : Piperalin, closely related to pipercide, inhibits the growth and ergosterol biosynthesis in Ustilago maydis, a fungal pathogen. This suggests potential applications of pipercide and related compounds in controlling fungal infections in agriculture (Schneegurt & Henry, 1992).
Potential Antimalarial Properties : Exploration of bioactive compounds from Piper guineense indicated that pipercide binds with high affinity to Plasmodium falciparum dihydrofolate reductase (pfDHFR) and Plasmodium falciparum dihydroorotate dehydrogenase (pfDHODH), suggesting a potential role in antimalarial drug development (Adeleke, 2021).
Chemical Composition and Bioactivities : The chemical composition of Piper species, including Piper nigrum, is rich in diverse secondary metabolites like pipercide, which exhibit strong antioxidant, antibacterial, antifungal, and antiproliferative activities. These properties suggest applications in food preservation, traditional medicine, and as potential therapeutics for chronic disorders (Salehi et al., 2019).
Agricultural Bioactivities : Piperine-based ester derivatives, including pipercide, have been synthesized and tested against various crop-threatening pests. These compounds exhibited significant acaricidal and aphicidal activities, underscoring the potential of pipercide and its derivatives in developing new agrochemicals for pest management (Li et al., 2022).
Future Directions
While specific future directions for Pipercide research are not detailed in the search results, there is a general trend towards exploring the potential of botanical products like Piper compounds for pest control . This includes the development of low-risk, non-conventional pesticide initiatives and the exploration of Piper extracts as a source of biopesticide material .
properties
IUPAC Name |
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOYGOULCHMVBB-ADDDGJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318630 | |
| Record name | Pipercide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipercide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pipercide | |
CAS RN |
54794-74-0 | |
| Record name | Pipercide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54794-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipercide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipercide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
| Record name | Pipercide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















